molecular formula C19H24N4O3 B10999257 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B10999257
M. Wt: 356.4 g/mol
InChI Key: PVEZLGWKZZWHQQ-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[44]nonane-2,4-dione is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of a piperazine derivative with a spirocyclic ketone. The reaction is often carried out in the presence of a suitable solvent such as 1,4-dioxane and a catalyst like triethylamine. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the spirocyclic structure.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Evaluated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and function .

Comparison with Similar Compounds

  • 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-phenylquinazolin-4(3H)-one
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide

Comparison: Compared to similar compounds, 3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C19H24N4O3/c24-16(14-23-17(25)19(20-18(23)26)8-4-5-9-19)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,20,26)

InChI Key

PVEZLGWKZZWHQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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